molecular formula C9H14O4 B13672176 Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate CAS No. 6308-90-3

Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate

Cat. No.: B13672176
CAS No.: 6308-90-3
M. Wt: 186.20 g/mol
InChI Key: KOOJIXABVWIDMH-UHFFFAOYSA-N
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Description

Properties

CAS No.

6308-90-3

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C9H14O4/c1-2-13-8(11)9(12)6-4-3-5-7(9)10/h12H,2-6H2,1H3

InChI Key

KOOJIXABVWIDMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1=O)O

Origin of Product

United States

Preparation Methods

Synthesis from Cyclohexanone and Diethyl Carbonate (Base-Catalyzed Claisen-Type Condensation)

One of the primary synthetic routes to ethyl 2-oxocyclohexanecarboxylate, the precursor to the hydroxy derivative, involves the reaction of cyclohexanone with diethyl carbonate in the presence of sodium hydride as a base catalyst in tetrahydrofuran (THF) solvent under reflux conditions.

Procedure Summary:

Step Reagents & Conditions Description Yield
1 Diethyl carbonate (1.2 mol), NaH (1.6 mol), dry THF, reflux 1 h Formation of sodium enolate intermediate -
2 Addition of cyclohexanone solution in THF dropwise over 0.5 h, reflux additional 1.5 h Claisen condensation to form ethyl 2-oxocyclohexanecarboxylate 80%

After reaction, the mixture is hydrolyzed with 3N HCl, extracted with dichloromethane, dried, and evaporated to yield the product as a brown oil without further purification needed for subsequent steps.

This method is widely used due to its relatively high yield (80%) and straightforward conditions.

Formation of Ethyl 1-Hydroxy-2-oxocyclohexane-1-carboxylate via Epoxidation of the Enol Form

This compound is formed as an intermediate during the Baeyer-Villiger oxidation or epoxidation of the enol tautomer of ethyl 2-oxocyclohexanecarboxylate.

  • The enol form of ethyl 2-oxocyclohexanecarboxylate undergoes epoxidation, leading to the formation of the hydroxy-substituted compound.
  • This intermediate can further rearrange or be converted into other products such as 5-ethoxyoxalylpentanoic acid under oxidative conditions.

This pathway is significant because it highlights the role of tautomerism and epoxidation in accessing the hydroxy derivative, which is otherwise challenging to synthesize directly.

Hydroxymethylation Route via Reaction of Cyclohexanol and Ethyl Acetate

Another method for preparing this compound analogs involves hydroxymethylation reactions:

  • Cyclohexanol reacts with ethyl acetate under controlled conditions to introduce the hydroxy and ester functionalities on the cyclohexane ring.
  • Industrial-scale processes optimize this route using continuous flow reactors and advanced separation techniques to maximize yield and purity.

This method is less direct but useful for producing hydroxy-substituted cyclohexyl esters on a larger scale.

Base-Catalyzed Condensation and Subsequent Functionalization

Ethyl 2-oxocyclohexanecarboxylate can be further functionalized by reaction with nucleophiles or oxidants to yield the hydroxy derivative:

  • For example, treatment with sodium hydride and phenyl vinyl sulfoxide followed by pyrolysis yields vinyl-substituted derivatives, with hydroxy intermediates formed along the pathway.
  • Use of bases such as DBU in refluxing conditions can promote condensation reactions leading to substituted oxocyclohexane esters, which can be selectively hydroxylated.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Product Yield Notes
Claisen Condensation Cyclohexanone + Diethyl carbonate NaH, THF, reflux Ethyl 2-oxocyclohexanecarboxylate 80% Precursor to hydroxy derivative
Epoxidation of Enol Ethyl 2-oxocyclohexanecarboxylate Oxidants (e.g., peracids) This compound Intermediate Via enol epoxidation
Hydroxymethylation Cyclohexanol + Ethyl acetate Acid/base catalysts, controlled temp Hydroxy-substituted cyclohexyl esters Variable Industrial scale possible
Base-Catalyzed Functionalization Ethyl 2-oxocyclohexanecarboxylate + nucleophiles NaH, DBU, reflux Hydroxy and vinyl derivatives Variable Multi-step reaction sequences

Analytical and Characterization Data Supporting Preparation

  • Mass Spectrometry (MS): The molecular ion peak for ethyl 2-oxocyclohexanecarboxylate appears at m/z 171.3 [M+H]+, consistent with the molecular weight 170.21 g/mol.
  • Nuclear Magnetic Resonance (NMR): Characteristic ^1H NMR signals for ethyl esters include quartet at ~4.1 ppm (CH2 of ethyl group) and triplet at ~1.2 ppm (CH3 of ethyl group). Hydroxy protons appear as singlets near 4.0 ppm for the hydroxy-substituted derivatives.
  • Infrared Spectroscopy (IR): Strong carbonyl stretches (~1700 cm^-1) confirm the presence of ester and ketone groups. Hydroxy groups show broad absorption near 3400 cm^-1.

Research Findings and Practical Considerations

  • The reaction of cyclohexanone with diethyl carbonate under sodium hydride catalysis is a robust and scalable method for producing ethyl 2-oxocyclohexanecarboxylate, which can be converted to the hydroxy derivative via controlled oxidation or epoxidation.
  • The hydroxy derivative is often an intermediate rather than an isolated end product, due to its potential to rearrange or undergo further oxidation.
  • Industrial methods favor continuous flow and optimized hydroxymethylation for large-scale production of hydroxy-substituted cyclohexyl esters.
  • Reaction conditions such as temperature, solvent choice, and base strength critically influence yields and selectivity toward the hydroxy compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active carboxylate form, which can further interact with biological targets .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Melting Point (°C) Notable Properties
Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate - C₉H₁₄O₄ 1-OH, 2-O, 1-COOEt Not reported High polarity due to -OH and -O
Ethyl 2-oxocyclohexanecarboxylate 1655-07-8 C₉H₁₄O₃ 2-O, 1-COOEt 101 Lower solubility than hydroxylated analog
Ethyl 3-oxocyclohexane-1-carboxylate 33668-25-6 C₉H₁₄O₃ 3-O, 1-COOEt Not reported Shifted ketone alters ring strain
Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate 62617-91-8 C₁₀H₁₆O₃ 2-CH₃, 4-O, 1-COOEt Not reported Steric hindrance from -CH₃
Ethyl 6-Methyl-2-oxo-3-cyclohexene-1-carboxylate - C₁₀H₁₄O₃ 3,4-double bond, 6-CH₃, 2-O, 1-COOEt Not reported Conjugated system enhances reactivity

Biological Activity

Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate is an organic compound recognized for its unique structural features, including a cyclohexane ring with hydroxyl and keto groups. This compound has garnered attention in various fields due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Structure

The molecular formula of this compound is C8H12O4C_8H_{12}O_4, with a molecular weight of approximately 172.178 g/mol. The compound features a hydroxyl group at position one and a keto group at position two on the cyclohexane ring, which may influence its reactivity and biological activity.

Physical Properties

PropertyValue
Molecular FormulaC8H12O4
Molecular Weight172.178 g/mol
SolubilitySoluble in water, methanol, chloroform
Melting PointApproximately 101 °C
Boiling PointApproximately 106 °C at reduced pressure

Antioxidant Activity

Research indicates that compounds with hydroxyl groups often exhibit significant antioxidant properties due to their ability to donate hydrogen atoms to free radicals. This compound's structural features suggest it may act as an effective antioxidant. A study demonstrated that similar compounds could scavenge free radicals effectively, leading to reduced oxidative stress in cellular models.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce the expression of inflammatory markers in cell cultures. This suggests that this compound may have therapeutic potential in managing inflammatory conditions.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains. The presence of the hydroxyl group is believed to enhance its interaction with microbial membranes, leading to increased permeability and eventual cell death. Comparative studies with related compounds have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Study on Antioxidant Effects

In a comparative study examining the antioxidant effects of various phenolic compounds, this compound was tested alongside other derivatives from natural sources. The results indicated that it exhibited a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting strong antioxidant capabilities.

Anti-inflammatory Mechanism Investigation

A recent investigation into the anti-inflammatory mechanisms revealed that this compound inhibited the NF-kB pathway, which is crucial for the expression of inflammatory genes. This inhibition was assessed using ELISA assays measuring cytokine levels in treated cell cultures compared to control groups.

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined, showing promising results with lower MIC values compared to standard antibiotics used as controls.

Q & A

Basic Questions

Q. What are the recommended spectroscopic methods for characterizing Ethyl 1-hydroxy-2-oxocyclohexane-1-carboxylate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions and stereochemistry. For example, coupling constants in 1H^1H NMR can resolve cyclohexane ring conformers (e.g., chair vs. boat) .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretching vibrations (e.g., 1700–1750 cm1^{-1} for ester carbonyl groups) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. SHELXL refinement is standard for validating bond lengths and angles .

Q. How is this compound typically synthesized?

  • Methodological Answer :

  • Esterification : React 1-hydroxy-2-oxocyclohexane-1-carboxylic acid with ethanol under acid catalysis (e.g., H2 _2SO4 _4) .
  • Cyclization Strategies : Use Claisen or Dieckmann condensations to form the cyclohexane ring. Monitor reaction progress via TLC or GC-MS .
  • Purification : Distillation under reduced pressure or recrystallization from ethanol/water mixtures .

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